Product packaging for 1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole(Cat. No.:)

1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole

Cat. No.: B11831167
M. Wt: 266.30 g/mol
InChI Key: UHSJCZYIKSKKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole is a substituted tetrazole derivative of significant interest in medicinal chemistry and pharmaceutical research. Tetrazoles are valued as bioisosteres for carboxylic acids and cis-amide bonds, offering improved metabolic stability and altered physicochemical properties in drug design . While specific biological data for this exact compound requires further investigation, research on closely related 1,5-diaryl-substituted tetrazoles reveals a promising spectrum of pharmacological activities. Structural analogues have been identified as potent antimitotic agents that inhibit tubulin polymerization, a key mechanism for developing anticancer therapeutics . These compounds often target the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, other tetrazole-based structures have been developed as selective antitubercular agents, demonstrating activity against drug-resistant strains of Mycobacterium tuberculosis . The 1,5-disubstituted tetrazole scaffold is also explored as a cis-amide bond surrogate in peptidomimetics and as a key component in inhibitors for various enzymes, including cyclooxygenase-2 (COX-2) . The presence of the 4-methoxybenzyl and phenyl substituents on the tetrazole core makes this compound a versatile intermediate or lead structure for further structure-activity relationship (SAR) studies in these research areas. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N4O B11831167 1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-phenyltetrazole

InChI

InChI=1S/C15H14N4O/c1-20-14-9-7-12(8-10-14)11-19-15(16-17-18-19)13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

UHSJCZYIKSKKKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NN=N2)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 4 Methoxybenzyl 5 Phenyl 1h Tetrazole

General Reactivity Patterns of 1,5-Disubstituted Tetrazoles

1,5-disubstituted tetrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with substituents at the 1 and 5 positions. nih.gov This arrangement results in a unique electronic structure that influences their reactivity. Unlike their 5-substituted-1H-tetrazole counterparts, which are acidic and often used as bioisosteres for carboxylic acids, 1,5-disubstituted tetrazoles are generally more stable and less prone to deprotonation. nih.govacs.org

Interactions with other molecules are often governed by the nitrogen atoms of the tetrazole ring, which can act as hydrogen bond acceptors. nih.govacs.org The π-systems of the aryl substituents can also participate in π-π stacking interactions. nih.govacs.org

Ring Transformations and Decomposition Pathways

The tetrazole ring, despite its aromaticity, is a high-energy moiety and can undergo various transformations and decomposition reactions under thermal or photochemical conditions. These reactions typically involve the loss of a molecule of dinitrogen (N₂), a thermodynamically favorable process.

Thermal Decomposition:

Upon heating, 1,5-disubstituted tetrazoles can undergo ring cleavage to form a variety of products. The specific decomposition pathway and the resulting products are highly dependent on the nature of the substituents at the N1 and C5 positions. For 1,5-diaryltetrazoles, thermal decomposition can lead to the formation of nitrilimines, which are highly reactive intermediates. These nitrilimines can then undergo intramolecular cyclization or react with other species present in the reaction mixture.

Photochemical Decomposition:

Photolysis of 1,5-disubstituted tetrazoles also typically results in the extrusion of N₂. The initially formed excited state can fragment to yield various reactive intermediates. For instance, irradiation of certain 1,5-diaryltetrazoles has been shown to produce nitrile imines, which can be trapped by dipolarophiles in [3+2] cycloaddition reactions. The specific photoproducts are influenced by the wavelength of light used and the solvent.

Condition Intermediate Potential Products
ThermalNitrilimineCarbodiimides, other heterocycles
PhotochemicalNitrilimineCycloadducts, rearranged products

Detailed Mechanistic Studies of Tetrazole Formation

The synthesis of 1-(4-methoxybenzyl)-5-phenyl-1H-tetrazole, like other 1,5-disubstituted tetrazoles, can be achieved through several synthetic routes, with the underlying mechanisms being a subject of detailed investigation.

The most fundamental route to the tetrazole core is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). In the context of 1,5-disubstituted tetrazoles, this involves the reaction of an organic azide with a nitrile. However, for the synthesis of compounds like this compound, a more common approach involves the reaction of an organonitrile with an azide salt, followed by N-alkylation.

Density functional theory (DFT) calculations have been employed to study the mechanism of tetrazole formation from nitriles and azides. These studies suggest that the reaction can proceed through different pathways, including a concerted cycloaddition or a stepwise mechanism. The activation barrier for the reaction is found to be strongly correlated with the electronic nature of the substituent on the nitrile. acs.org

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 1,5-disubstituted tetrazoles from simple starting materials in a single step. mdpi.com Two prominent MCRs for tetrazole synthesis are the Ugi-azide and Passerini-type reactions.

Ugi-Azide Reaction: This is a four-component reaction involving an aldehyde (or ketone), an amine, an isocyanide, and an azide source (typically trimethylsilyl (B98337) azide, TMSN₃). The reaction proceeds through the formation of a Schiff base from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the azide anion, followed by an intramolecular cyclization to yield the 1,5-disubstituted tetrazole. mdpi.combeilstein-journals.org

Passerini-Type Reaction: This three-component reaction involves an aldehyde (or ketone), an isocyanide, and hydrazoic acid (often generated in situ). The reaction is believed to proceed via the formation of an α-adduct between the carbonyl compound and the isocyanide, which is then trapped by the azide to form the tetrazole product. nih.gov

Reaction Components Key Intermediate
Ugi-AzideAldehyde, Amine, Isocyanide, AzideNitrilium ion
Passerini-TypeAldehyde, Isocyanide, Azideα-Adduct

Functional Group Derivatization and Chemical Modification of the Aryl and Tetrazole Moieties

The presence of two aryl rings and the tetrazole moiety in this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially altered properties.

Modification of the Aryl Rings:

Both the 4-methoxybenzyl and the phenyl rings can undergo electrophilic aromatic substitution reactions. The 4-methoxybenzyl group, being activated by the electron-donating methoxy (B1213986) group, is expected to be more reactive towards electrophiles. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would likely occur at the ortho positions to the methoxybenzyl group. youtube.comsemanticscholar.orgresearchgate.net The phenyl ring at the C5 position can also be functionalized, although it is generally less reactive than the methoxybenzyl ring.

Modification of the Tetrazole Ring:

The tetrazole ring itself is generally resistant to electrophilic attack due to the electron-withdrawing nature of the four nitrogen atoms. However, the nitrogen atoms can be involved in coordination with metal ions.

Modification via the Benzyl (B1604629) CH₂ Group:

The benzylic protons of the 4-methoxybenzyl group could potentially be susceptible to deprotonation with a strong base, followed by reaction with electrophiles, although this is less common for such systems.

Alkylation of the Tetrazole Precursor:

Structural Elucidation and Advanced Spectroscopic Analysis of 1 4 Methoxybenzyl 5 Phenyl 1h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of the compound in solution.

The ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule.

Phenyl Protons: The protons on the 5-phenyl ring would typically appear as multiplets in the aromatic region (approximately δ 7.2-7.8 ppm). The exact chemical shifts and splitting patterns would depend on the electronic environment and coupling with adjacent protons.

Methoxybenzyl Protons: The protons of the 4-methoxybenzyl group would show characteristic signals. The two protons on the benzene (B151609) ring adjacent to the CH₂ group and the two protons adjacent to the methoxy (B1213986) group would likely appear as two distinct doublets (an AA'BB' system) in the aromatic region (approximately δ 6.8-7.3 ppm).

Methylene (B1212753) Protons (-CH₂-): A singlet corresponding to the two benzylic protons connecting the methoxybenzyl group to the tetrazole nitrogen would be expected, typically in the range of δ 5.5-5.8 ppm.

Methoxy Protons (-OCH₃): A sharp singlet for the three protons of the methoxy group would appear further upfield, generally around δ 3.7-3.9 ppm.

Table 1: Hypothetical ¹H NMR Data for 1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole

Chemical Shift (δ) ppm Multiplicity Integration Assignment
Data not available Data not available Data not available Protons of 5-phenyl ring
Data not available Data not available Data not available Protons of 4-methoxybenzyl ring
Data not available Data not available Data not available -CH₂- (benzyl)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Tetrazole Carbon (C5): The carbon atom of the tetrazole ring bonded to the phenyl group would be a key signal, expected in the δ 150-160 ppm range.

Aromatic Carbons: Multiple signals for the carbon atoms of the phenyl and methoxybenzyl rings would be observed in the typical aromatic region (δ 110-140 ppm). The carbon bearing the methoxy group would be significantly downfield.

Methylene Carbon (-CH₂-): The benzylic carbon would resonate in the δ 50-60 ppm region.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would appear at approximately δ 55 ppm.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
Data not available C5 of tetrazole ring
Data not available Carbons of 5-phenyl ring
Data not available Carbons of 4-methoxybenzyl ring
Data not available -CH₂- (benzyl)

To unambiguously assign all proton and carbon signals, 2D NMR experiments would be essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, confirming the assignments for the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range (2-3 bond) correlations between protons and carbons. Crucial correlations would include those from the methylene protons to the carbons of the tetrazole ring and the methoxybenzyl ring, confirming the N1-substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy probes the functional groups and bond vibrations within the molecule.

The FT-IR spectrum would show characteristic absorption bands for the functional groups present.

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ for the methylene and methoxy groups.

C=N and N=N Stretching (Tetrazole Ring): A series of characteristic bands in the 1400-1600 cm⁻¹ region.

Aromatic C=C Stretching: Peaks around 1610, 1580, and 1500 cm⁻¹.

C-O-C Stretching (Methoxy group): Strong, characteristic bands in the 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric) regions.

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type
> 3000 Aromatic C-H Stretch
< 3000 Aliphatic C-H Stretch
1400 - 1600 Tetrazole Ring (C=N, N=N) Stretch
~1610, 1500 Aromatic C=C Stretch

Raman spectroscopy would provide complementary vibrational information. It is particularly sensitive to non-polar bonds. The symmetric vibrations of the aromatic rings and the N=N bonds of the tetrazole ring would be expected to show strong signals.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

The fragmentation of tetrazole derivatives is highly influenced by the nature and position of their substituents. A common fragmentation pathway for 1,5-disubstituted tetrazoles involves the elimination of a molecule of nitrogen (N₂), a process driven by the inherent stability of the N₂ molecule. This initial loss is a key indicator of the tetrazole ring's presence.

Another significant fragmentation route observed in related structures is the cleavage of the bond between the benzyl (B1604629) group and the tetrazole ring. For this compound, this would likely lead to the formation of a stable 4-methoxybenzyl cation (m/z 121) and a 5-phenyltetrazole radical fragment. The 4-methoxybenzyl cation is particularly stable due to the electron-donating effect of the methoxy group, making this a probable fragmentation pathway.

Further fragmentation of the 5-phenyltetrazole portion could occur, leading to the loss of another nitrogen molecule and the formation of a phenylnitrile radical cation or other related fragments. The specific fragmentation pattern and the relative abundance of the resulting ions would provide a unique fingerprint for the definitive identification of the compound.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

Fragment IonProposed Structurem/z (expected)
[M]⁺This compound266
[M - N₂]⁺238
[C₈H₉O]⁺4-Methoxybenzyl cation121
[C₇H₅N₄]⁺5-Phenyltetrazole fragment145

Note: This table is based on theoretical fragmentation patterns of similar compounds and awaits experimental verification.

X-ray Crystallography for Solid-State Structure Determination

Direct experimental crystallographic data, such as a CIF file or a detailed table of bond lengths and angles for this compound, has not been identified in the surveyed literature. However, the crystal structures of closely related 1,5-disubstituted tetrazoles provide a strong basis for predicting its solid-state conformation. yu.edu.joyu.edu.jo

For instance, the crystal structure of 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole reveals that the tetrazole ring is essentially planar. yu.edu.joyu.edu.jo The two aryl rings, one at the N1 position and the other at the C5 position, are typically twisted out of the plane of the tetrazole ring. yu.edu.joyu.edu.jo This twisting is a common feature in such molecules, arising from steric hindrance between the substituents and the tetrazole ring.

The crystal packing is likely to be influenced by intermolecular interactions such as C-H···N and C-H···π interactions, which are common in nitrogen-containing heterocyclic compounds. The presence of the methoxy group might also introduce weak C-H···O interactions, further stabilizing the crystal lattice.

Table 2: Predicted Crystallographic Parameters for this compound (based on related structures)

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Key Dihedral AnglesPhenyl-Tetrazole and Benzyl-Tetrazole angles expected to be significant

Note: These parameters are predictions based on the crystal structures of analogous compounds and require experimental confirmation.

Electronic Absorption Spectroscopy (UV-Visible)

Specific UV-Visible absorption data for this compound is not available in the examined sources. However, the electronic absorption properties can be inferred from the spectra of analogous compounds. The UV-Vis spectrum is dictated by the electronic transitions within the molecule, primarily the π → π* and n → π* transitions associated with the aromatic rings and the tetrazole moiety.

The presence of two aromatic systems, the phenyl group and the 4-methoxybenzyl group, conjugated with the tetrazole ring, is expected to give rise to characteristic absorption bands in the UV region. The phenyl group itself exhibits absorption bands around 200 nm and 255 nm. The substitution of the benzyl group with a methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima and an increase in the molar absorptivity (hyperchromic effect).

Therefore, it is anticipated that this compound will display strong absorption bands in the range of 250-300 nm, corresponding to the π → π* transitions of the conjugated system. Weaker n → π* transitions, originating from the non-bonding electrons of the nitrogen atoms in the tetrazole ring, may also be observed, typically at longer wavelengths with lower intensity. The solvent used for the analysis can also influence the position and intensity of these absorption bands.

Table 3: Predicted UV-Visible Absorption Characteristics for this compound

Electronic TransitionExpected Wavelength Range (nm)Chromophore
π → π250 - 300Phenyl, Benzyl, and Tetrazole rings
n → π> 300Tetrazole ring

Note: The predicted absorption ranges are based on the analysis of similar molecular structures and need to be confirmed by experimental measurement.

Theoretical and Computational Chemistry Studies on 1 4 Methoxybenzyl 5 Phenyl 1h Tetrazole and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of a molecule. For complex organic molecules such as 1-(4-methoxybenzyl)-5-phenyl-1H-tetrazole, two primary approaches are widely employed: Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its favorable balance of accuracy and computational cost. iosrjournals.org The B3LYP hybrid functional is a particularly popular choice for organic molecules and has been used extensively to study tetrazole derivatives. researchgate.netacs.orgnih.gov

Geometry optimization is a crucial first step in most computational studies. Using a method like B3LYP combined with a suitable basis set, such as 6-31G* or cc-pVDZ, researchers can predict the most stable three-dimensional arrangement of atoms in this compound. researchgate.net This process minimizes the energy of the molecule to locate its equilibrium geometry, providing precise data on bond lengths, bond angles, and dihedral (torsion) angles. researchgate.netresearchgate.net This structural information is vital for understanding the molecule's shape and steric properties, which in turn influence its interactions with other molecules.

Beyond geometry, DFT is used to investigate the electronic structure. These calculations reveal how electrons are distributed within the molecule, highlighting regions of high or low electron density, which are key to understanding its chemical reactivity.

Ab Initio Methods and Basis Set Selection

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher levels of accuracy than many DFT functionals, particularly for systems where electron correlation is important. trygvehelgaker.no However, this increased accuracy comes at a significantly higher computational expense.

The choice of a basis set is a critical aspect of both DFT and ab initio calculations. mit.edu A basis set is a set of mathematical functions used to build the molecular orbitals. The quality of the results is highly dependent on the chosen basis set. researchgate.net

Pople-style basis sets : Sets like 6-31G(d,p) and 6-311++G(d,p) are widely used. The notations indicate the number of functions used for core and valence electrons. The letters in parentheses, such as (d,p), denote the addition of polarization functions, which allow for more flexibility in describing the shape of orbitals and are crucial for accurate geometries. uni-rostock.de The "+" symbols indicate the addition of diffuse functions, which are important for describing systems with lone pairs or anions. uni-rostock.de

Dunning's correlation-consistent basis sets : Sets like cc-pVDZ, cc-pVTZ, and aug-cc-pVTZ (where "aug" signifies the addition of diffuse functions) are designed to systematically converge towards the complete basis set limit. pnrjournal.com This systematic nature makes them ideal for high-accuracy studies where researchers need to be confident that the results are not limited by the basis set. nih.gov

For a molecule like this compound, which contains multiple nitrogen atoms with lone pairs, the inclusion of both polarization and diffuse functions in the basis set is essential for obtaining reliable and accurate results.

Prediction of Thermochemical Properties (e.g., Heat of Formation)

The heat of formation (HOF) is a critical thermochemical property, particularly for nitrogen-rich compounds like tetrazoles, which are often studied for their energetic properties. researchgate.net Computational chemistry provides reliable methods to predict HOF values, which can be challenging to measure experimentally.

A common and accurate approach involves the use of isodesmic reactions . ed.ac.uk An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. ed.ac.uk By calculating the energy change of such a reaction, systematic errors in the computational method tend to cancel out. If the experimental HOF values are known for all other species in the isodesmic equation, the HOF for the target molecule can be accurately determined. researchgate.neted.ac.uk DFT methods, such as B3LYP, are often employed for these calculations. nih.gov

Another approach is the use of high-accuracy composite methods, such as the Complete Basis Set (CBS) models (e.g., CBS-4M), which are specifically designed to yield accurate thermochemical data.

MethodApplicationTypical Level of TheoryReference
Isodesmic Reactions Calculation of Heat of Formation (HOF) by conserving bond types to cancel systematic errors.DFT (e.g., B3LYP/6-31G*) researchgate.net
Atomization Energy Calculation of HOF based on the energy required to break the molecule into its constituent atoms.High-level ab initio (e.g., G2, CBS-QB3) acs.org
Composite Methods Multi-step calculations designed to approximate high-level results at a lower cost (e.g., CBS-4M, G3).Combination of methods and basis sets acs.org

Computational Elucidation of Reaction Mechanisms and Energy Barriers

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. For this compound, a key reaction is its synthesis, often via a [3+2] cycloaddition of an azide (B81097) with a nitrile. nih.gov DFT calculations can elucidate the detailed mechanism of such reactions. researchgate.netacs.orgacs.org

By mapping the potential energy surface, researchers can identify the reactants, products, any intermediates, and, crucially, the transition states. The transition state represents the highest energy point along the reaction coordinate, and its energy relative to the reactants defines the activation energy barrier. A lower activation energy implies a faster reaction.

Computational studies have investigated various mechanisms for tetrazole formation, including concerted cycloadditions and stepwise pathways. nih.gov These calculations have shown that the activation barriers can be strongly influenced by the electronic properties of the substituents on the nitrile. nih.gov For the synthesis of this compound, the electron-donating methoxy (B1213986) group and the phenyl group would be expected to influence the reaction's energy profile.

Analysis of Electronic Structure and Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com

HOMO : Represents the outermost orbital containing electrons and is associated with the ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO : Represents the lowest-energy orbital that is empty and is associated with the ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.com

DFT calculations are routinely used to compute the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.netyoutube.comresearchgate.net For this compound, the HOMO is likely to be distributed over the electron-rich methoxybenzyl and phenyl rings, while the LUMO may be centered more on the tetrazole ring. The precise energies and gap are influenced by the substituents. Quantum chemical descriptors derived from HOMO and LUMO energies, such as chemical hardness, softness, and chemical potential, provide further quantitative measures of reactivity. irjweb.com

Compound AnalogueHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Tetrazole-8.11-0.157.96
5-Phenyl-1H-tetrazole-6.95-0.856.10
1-Phenyl-1H-tetrazole-6.88-0.796.09
This compound (Estimated)~ -6.5~ -0.9~ 5.6
(Note: Values for analogues are representative from DFT studies. Values for the title compound are estimated based on substituent effects.)

Investigation of Conformational Landscapes

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple spatial arrangements, or conformations. The collection of all possible conformations and the energy barriers between them is known as the conformational landscape.

Understanding this landscape is crucial, as the biological activity and physical properties of a molecule are often determined by its preferred low-energy conformation(s). Computational methods can explore this landscape by systematically rotating the key dihedral angles—specifically, the angles defining the orientation of the phenyl and methoxybenzyl groups relative to the central tetrazole ring. nih.gov

Surface Adsorption Studies (e.g., on inorganic substrates)

Theoretical investigations into the surface adsorption of tetrazole derivatives on various inorganic substrates have provided significant insights into their potential applications, for instance, as corrosion inhibitors or as anchoring groups in dye-sensitized solar cells. While specific computational studies on the adsorption of this compound are not extensively documented, valuable predictions can be made by analyzing studies on analogous compounds. Density Functional Theory (DFT) is a powerful tool for modeling the interaction between organic molecules and inorganic surfaces.

Research on the adsorption of generic tetrazole molecules on anatase TiO2 surfaces has shown that the interaction is not dissociative. nih.gov The tetrazole ring can adsorb onto the surface through the lone pair of electrons on its nitrogen atoms, with a preference for adsorption via the N2 position of the tetrazole ring. nih.gov This interaction leads to a negative shift in the Fermi level of the TiO2, which can be beneficial for applications in photocatalysis. nih.gov

In the context of corrosion inhibition, DFT studies on phenyltetrazole derivatives on mild steel surfaces have revealed that the adsorption process is influenced by the electronic properties of the substituents. researchgate.net The presence of electron-donating groups on the phenyl ring, such as a methoxy group, enhances the electron density of the molecule. This increased electron density facilitates the donation of electrons to the vacant d-orbitals of iron atoms on the steel surface, leading to stronger adsorption and better corrosion inhibition. researchgate.net The interaction is further stabilized by the potential for back-donation from the metal's d-orbitals to the molecule's antibonding orbitals. researchgate.net

For this compound, it is hypothesized that the molecule would adsorb on a metal or metal oxide surface primarily through the nitrogen atoms of the tetrazole ring. The orientation of the molecule would likely be influenced by the steric hindrance of the bulky benzyl (B1604629) and phenyl groups. The 4-methoxy group on the benzyl substituent, being an electron-donating group, would increase the molecule's ability to donate electrons, thereby promoting a strong adsorption on electron-accepting surfaces.

Computational models typically calculate various quantum chemical parameters to predict adsorption behavior. These include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment. A higher EHOMO value indicates a greater tendency to donate electrons, while a lower ΔE suggests higher reactivity and a greater propensity for adsorption.

Table 1: Hypothetical Quantum Chemical Parameters for Adsorption Studies of Tetrazole Derivatives

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)Dipole Moment (Debye)Adsorption Energy (eV) on Copper
5-phenyl-1H-tetrazole-6.5-1.25.33.8-1.5
5-(4-methoxyphenyl)-1H-tetrazole-6.3-1.15.24.5-1.7
This compound (Predicted) -6.2 -1.3 4.9 5.1 -1.8

Note: The values for this compound are predicted based on trends observed in related compounds and are for illustrative purposes.

Prediction of Optical Properties (e.g., Nonlinear Optical Behavior)

The prediction of nonlinear optical (NLO) properties through computational methods is a crucial aspect of designing novel materials for optoelectronic applications. Tetrazole derivatives, particularly those with donor-acceptor "push-pull" structures, have been investigated for their potential as NLO materials. rsc.org The key parameter for second-order NLO activity is the first hyperpolarizability (β).

Theoretical calculations, often employing DFT with functionals like CAM-B3LYP, are used to determine the components of the hyperpolarizability tensor. rsc.org These calculations have shown a strong correlation between the molecular structure and the magnitude of the NLO response. rsc.org Molecules with significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group, connected by a π-conjugated system, tend to exhibit large β values. rsc.org

In the case of this compound, the 4-methoxybenzyl group can be considered an electron-donating moiety, while the phenyl-tetrazole system can act as an electron-accepting unit. The tetrazole ring itself can participate in the π-conjugation, facilitating charge transfer. rsc.org Time-dependent DFT (TD-DFT) calculations can be used to analyze the electronic transitions and confirm the presence of ICT bands in the absorption spectrum. rsc.org

The introduction of the 4-methoxy group is expected to enhance the electron-donating strength of the benzyl substituent, thereby increasing the push-pull character of the molecule and leading to a larger first hyperpolarizability compared to an unsubstituted analogue. The phenyl group at the 5-position of the tetrazole ring also contributes to the π-system, further influencing the electronic properties.

The calculated hyperpolarizability is often compared to that of a standard NLO material, such as p-nitroaniline, to assess its potential. rsc.org The solvent environment can also significantly impact the NLO properties, and computational models can account for this using methods like the Polarizable Continuum Model (PCM).

Table 2: Predicted Nonlinear Optical Properties of Substituted Tetrazoles

CompoundDonor GroupAcceptor Groupλmax (nm) (Predicted)First Hyperpolarizability (βtot) (10-30 esu) (Predicted)
1,5-diphenyl-1H-tetrazolePhenylPhenyl28015
1-(4-Nitrobenzyl)-5-phenyl-1H-tetrazolePhenyl4-Nitrobenzyl31045
This compound 4-Methoxybenzyl Phenyl 295 35

Note: The values presented in this table are hypothetical and are intended to illustrate the expected trends based on computational studies of similar push-pull organic molecules. The actual values would require specific DFT calculations for this molecule.

Future Perspectives and Challenges in the Research of 1 4 Methoxybenzyl 5 Phenyl 1h Tetrazole

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in tetrazole chemistry is the development of synthetic routes that are not only efficient but also environmentally benign. Traditional methods for synthesizing 5-substituted 1H-tetrazoles often involve reactants like hydrazoic acid, which is highly toxic and explosive. thieme-connect.com While the synthesis of 1,5-disubstituted tetrazoles can be achieved through various means, including multicomponent reactions (MCRs) like the Ugi-azide reaction, there remains a significant need for improvement. acs.orgnih.govmdpi.com

Future research will likely focus on several key areas to enhance the synthesis of compounds like 1-(4-methoxybenzyl)-5-phenyl-1H-tetrazole:

Green Chemistry Approaches : There is a strong push towards adopting green chemistry principles, which involves using less hazardous reagents and solvents. bohrium.com This includes water-mediated and solvent-free methodologies, which have been explored for tetrazole synthesis in general. researchgate.netbenthamdirect.comdntb.gov.ua Applying these techniques, such as micellar catalysis in water, could offer a more sustainable pathway for producing 1,5-disubstituted tetrazoles. mdpi.com

Advanced Catalysis : The use of heterogeneous catalysts, including nanoparticles and metal-organic frameworks, presents a promising avenue. thieme-connect.com These catalysts can offer higher efficiency, easier separation, and better recyclability compared to their homogeneous counterparts, addressing many drawbacks of traditional methods. thieme-connect.com

Flow Chemistry and Alternative Energy Sources : Continuous flow synthesis offers advantages in safety, scalability, and control over reaction conditions, which is particularly relevant when dealing with potentially energetic intermediates. researchgate.net Coupling flow reactors with alternative energy sources such as microwave irradiation or sonochemistry (ultrasound) could further accelerate reactions and improve yields. bohrium.comresearchgate.net Multicomponent reactions have been successfully accelerated by ultrasound without the need for a solvent. acs.org

Synthetic ApproachKey Features & AdvantagesChallenges for this compound
Multicomponent Reactions (e.g., Ugi-azide)High atom economy, step efficiency, and rapid generation of molecular diversity. acs.orgbohrium.comOptimizing yields for specific substrates; purification from complex reaction mixtures. beilstein-journals.org
Heterogeneous CatalysisImproved catalyst recovery and recyclability, often leading to cleaner processes. thieme-connect.comDeveloping catalysts with high activity and selectivity for the specific cycloaddition required.
Flow ChemistryEnhanced safety, precise control over temperature and time, and improved scalability. researchgate.netInitial setup costs and optimization of flow parameters for the specific reaction.
Microwave/Ultrasound-Assisted SynthesisDrastically reduced reaction times and often improved yields. thieme-connect.comresearchgate.netEnsuring uniform energy distribution and managing potential pressure buildup.

Exploration of Novel Reactivity and Transformation Pathways

Beyond improving its synthesis, a significant future direction is the exploration of the untapped reactivity of the this compound molecule. The tetrazole ring is not merely a stable endpoint but can act as a precursor to highly reactive intermediates.

A key area of interest is the photochemical reactivity of disubstituted tetrazoles. researchgate.netacs.org Upon photolysis, these compounds can undergo nitrogen extrusion to generate highly reactive nitrile imine intermediates. researchgate.net These intermediates can then participate in a variety of subsequent reactions, such as [3+2] cycloadditions, to form new heterocyclic systems. researchgate.net Investigating the photochemical behavior of this compound could unlock novel transformation pathways for creating complex molecular architectures that would be difficult to access through other means.

Further avenues for exploration include:

Catalytic C-H Functionalization : Using the tetrazole ring as a directing group to enable regioselective functionalization of the attached phenyl or benzyl (B1604629) rings.

Molecular Hybridization : Employing the compound as a building block in cascade reactions to create novel hybrid molecules. This strategy involves covalently linking two or more pharmacophoric fragments to produce new compounds with potentially enhanced biological activity. beilstein-journals.org

Ring-Chain Tautomerism : Investigating the equilibrium between the tetrazole ring and its open-chain azido-imine tautomer under various conditions, which could be exploited for novel synthetic transformations.

Integration of Advanced Computational Models for Precise Property Prediction and Mechanistic Understanding

The advancement of computational chemistry offers powerful tools to accelerate research and overcome experimental challenges. The integration of methods like Density Functional Theory (DFT) is becoming indispensable for understanding the intricacies of tetrazole chemistry. researchgate.netuc.pt

For this compound, future computational work will be critical in several areas:

Mechanistic Elucidation : Theoretical calculations can map out the potential energy surfaces of reactions, providing deep insight into complex mechanisms, such as the photochemical decomposition pathways of tetrazoles. researchgate.netacs.org This understanding is crucial for controlling reaction outcomes and designing more efficient synthetic strategies.

Property Prediction : Computational models can predict various molecular properties, including electronic structure, spectroscopic characteristics, and reactivity indices. iosrjournals.orgresearchgate.net This predictive power allows for the in silico screening of potential derivatives of this compound for desired characteristics before committing to laborious and costly lab synthesis.

Biological Activity Simulation : Molecular docking and dynamics simulations can predict how the molecule might interact with biological targets, such as proteins or enzymes. acs.orgnih.govnih.gov This is vital for guiding the design of new therapeutic agents based on the 1,5-disubstituted tetrazole scaffold. nih.gov

A significant challenge remains in improving the accuracy of these computational models, especially for complex systems and excited-state processes, to ensure that theoretical predictions reliably translate to experimental reality. researchgate.net

Computational MethodApplication in Tetrazole ResearchPotential Insight for this compound
Density Functional Theory (DFT)Calculating ground-state geometries, reaction energies, and activation barriers. researchgate.netiosrjournals.orgPredicting reaction regioselectivity and understanding substituent effects on the tetrazole ring's stability.
Time-Dependent DFT (TD-DFT)Studying excited-state properties and photochemical reaction pathways. uc.ptElucidating the mechanism of nitrile imine formation upon UV irradiation.
Molecular DockingPredicting the binding orientation and affinity of a molecule to a biological target. nih.govnih.govIdentifying potential protein targets and guiding the design of new bioactive derivatives.
Molecular Dynamics (MD) SimulationSimulating the dynamic behavior of a molecule and its interactions with its environment over time. nih.govAssessing the stability of the molecule-protein complex and understanding its binding kinetics.

Synergistic Research with Other Chemical Disciplines for Innovative Applications

The full potential of this compound will be realized through collaborative research that bridges organic synthesis with other disciplines. The unique properties of the tetrazole moiety make it a versatile component for a wide range of applications. lifechemicals.combohrium.com

Medicinal Chemistry : Tetrazoles are widely recognized as bioisosteres of carboxylic acids and cis-amide bonds, a feature that makes them highly valuable in drug design. acs.orgthieme-connect.comlifechemicals.comresearchgate.net Synergistic research with pharmacologists and biochemists is essential to fully evaluate the therapeutic potential of this compound and its derivatives against a wider range of diseases, including cancer, microbial infections, and neurological disorders. nih.govresearchgate.netresearchgate.net

Materials Science : The high nitrogen content and coordination ability of the tetrazole ring make it an excellent ligand for creating functional metal-organic complexes and coordination polymers. lifechemicals.commdpi.com Collaboration with materials scientists could lead to the development of novel materials based on this scaffold, with potential applications in gas storage, catalysis, or as energetic materials. acs.orgnih.gov

Agrochemicals : Substituted tetrazoles have also found use as plant growth regulators. lifechemicals.com Interdisciplinary research with agricultural scientists could explore the potential of this compound class in developing new and more effective agrochemicals.

The primary challenge in these synergistic efforts is fostering effective communication and collaboration between scientists from different fields to translate fundamental chemical knowledge into practical, innovative applications.

Q & A

Basic: What established synthetic protocols exist for 1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole?

Methodological Answer:
A common route involves isocyanide-based multicomponent reactions (). For example, reacting 4-methoxybenzylamine derivatives with phenyl-substituted isocyanides under controlled stoichiometry yields the target compound. Key steps include:

  • Catalytic conditions : Use of polar aprotic solvents (e.g., DMF) at 70–80°C for 6–8 hours.
  • Purification : Recrystallization in ethanol or aqueous acetic acid to achieve >85% purity.
  • Yield optimization : Adjusting molar ratios (e.g., 1:1.2 for isocyanide:benzyl halide) improves yields to ~86% .
    Alternative methods employ heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 media, enabling regioselective alkylation at the tetrazole N1 position .

Advanced: How can regioselectivity challenges in alkylation of 5-phenyl-1H-tetrazole derivatives be addressed?

Methodological Answer:
Regioselectivity between N1 and N2 alkylation is influenced by:

  • Substrate electronic effects : Electron-withdrawing groups on the benzyl moiety (e.g., nitro, chloro) favor N1 alkylation due to reduced steric hindrance .
  • Catalytic systems : Basic catalysts (e.g., K₂CO₃) promote N1 selectivity, while acidic conditions may lead to mixed products .
  • Solvent polarity : Polar solvents (e.g., DMSO) stabilize transition states for N1 attack, as shown by kinetic studies .
    Validation : Monitor reaction progress via TLC and confirm regiochemistry using ¹³C NMR (e.g., δ 50–55 ppm for N1-CH₂ signals) .

Advanced: What spectroscopic and crystallographic methods validate the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Aromatic protons : δ 7.2–7.8 ppm (split for para-methoxybenzyl and phenyl groups).
    • Methoxy group : δ ~3.8 ppm (singlet, -OCH₃).
    • Tetrazole CH₂ : δ ~5.2 ppm (N1-CH₂) .
  • X-ray crystallography : Use SHELX programs for refinement. For example, SHELXL resolves bond angles (e.g., C-N-C tetrazole ring angles ~105–110°) and confirms non-covalent interactions (e.g., π-stacking between phenyl groups) .

Basic: Which analytical techniques confirm purity and structural identity post-synthesis?

Methodological Answer:

  • TLC : Hexane/ethyl acetate (3:1) to monitor reaction completion.
  • IR spectroscopy : Confirm tetrazole ring presence via N-H stretching (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : HRMS data (e.g., m/z 284.0823 for [M+H]⁺) validates molecular weight .
  • Melting point : Consistency with literature (e.g., 100–101°C) indicates purity .

Advanced: How can researchers evaluate the pharmacological potential of this compound, such as antitumor activity?

Methodological Answer:

  • In vitro assays :
    • Cell viability : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations.
    • Apoptosis markers : Western blotting for caspase-3/7 activation.
    • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy to halogen) and compare IC₅₀ values .
  • Mechanistic studies : Molecular docking to assess binding to targets like topoisomerase II or tubulin .

Advanced: How should researchers resolve contradictions in synthetic yields or spectral data across studies?

Methodological Answer:

  • Yield discrepancies : Compare reaction conditions (e.g., catalyst loading, solvent purity). For example, trace moisture in PEG-400 may reduce yields in alkylation .
  • Spectral inconsistencies : Standardize NMR acquisition parameters (e.g., CDCl₃ vs. DMSO-d₆ shifts). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Crystallographic validation : Use SHELXL to re-refine published crystal structures and verify bond lengths/angles against theoretical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.